molecular formula C12H12O2 B1408267 3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 1796574-10-1

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1408267
CAS No.: 1796574-10-1
M. Wt: 188.22 g/mol
InChI Key: DTBZPMVWLDDXIO-UHFFFAOYSA-N
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Description

3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the molecular formula C12H12O2 . It has a molecular weight of 188.23 g/mol . This compound is a solid in its physical form .


Molecular Structure Analysis

The linear formula for this compound is C12H12O2 . Unfortunately, the specific structural details or 3D molecular structure are not provided in the search results.


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 314.3±37.0 °C and its predicted density is 1.077±0.06 g/cm3 .

Scientific Research Applications

1. Synthesis and Chemical Interactions

  • 3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde and similar compounds have been utilized in various synthesis processes. For example, the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand resulted in the formation of a compound with moderate yield and high selectivity (Talybov & Baghirli, 2020).

2. Antioxidant, Antimicrobial, and Anticancer Properties

  • Derivatives of this compound have shown significant antioxidant, antimicrobial, and anticancer properties. In a study, synthesized derivatives demonstrated higher antioxidant capacity and exhibited good antibacterial activity towards Bacillus subtilis. Moreover, these compounds showed high antifungal activity and significant cytotoxic activity against breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).

3. Application in Cancer Research and Imaging

  • Fluorescent 1,4-dihydropyridine-linked bis-triazoles synthesized from compounds including this compound derivatives have shown better anticancer activity against breast carcinoma cell line MDA-MB-231 compared to standard drugs. These compounds were also screened against normal human embryonic kidney cell line and found to be nontoxic, suggesting their potential utility in tumor cell imaging (Kumar et al., 2018).

4. Synthesis of Novel Compounds

  • Novel compounds like 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one and 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde have been synthesized using this compound. These compounds were characterized by various spectroscopic techniques, demonstrating the versatility of this compound in synthetic chemistry (Yong-jian, 2010).

Safety and Hazards

The safety information for 3-Ethyl-4-(prop-2-yn-1-yloxy)benzaldehyde indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard codes include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

3-ethyl-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-7-14-12-6-5-10(9-13)8-11(12)4-2/h1,5-6,8-9H,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBZPMVWLDDXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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